ethyl 2-[5-(dimethylamino)-3H-imidazo[4,5-b]pyridin-2-yl]acetate
Description
Ethyl 2-[5-(dimethylamino)-3H-imidazo[4,5-b]pyridin-2-yl]acetate is a synthetic organic compound with a molecular weight of 248.28 g/mol It is characterized by the presence of an imidazo[4,5-b]pyridine core, which is a fused heterocyclic system containing nitrogen atoms
Properties
IUPAC Name |
ethyl 2-[5-(dimethylamino)-1H-imidazo[4,5-b]pyridin-2-yl]acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N4O2/c1-4-18-11(17)7-9-13-8-5-6-10(16(2)3)15-12(8)14-9/h5-6H,4,7H2,1-3H3,(H,13,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WRIFYPOJQJLFNU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC1=NC2=C(N1)C=CC(=N2)N(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1507137-28-1 | |
| Record name | ethyl 2-[5-(dimethylamino)-3H-imidazo[4,5-b]pyridin-2-yl]acetate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-[5-(dimethylamino)-3H-imidazo[4,5-b]pyridin-2-yl]acetate typically involves multi-step organic reactions. One common approach is the condensation of 2-aminopyridine with an appropriate aldehyde to form the imidazo[4,5-b]pyridine core. This intermediate is then subjected to alkylation with ethyl bromoacetate in the presence of a base such as potassium carbonate to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-[5-(dimethylamino)-3H-imidazo[4,5-b]pyridin-2-yl]acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the ethyl ester group, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium hydroxide in ethanol for ester hydrolysis.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of carboxylic acids or other ester derivatives.
Scientific Research Applications
Medicinal Chemistry
Ethyl 2-[5-(dimethylamino)-3H-imidazo[4,5-b]pyridin-2-yl]acetate is studied for its potential therapeutic effects:
- Antimicrobial Activity : Research indicates that compounds with similar structures exhibit significant antimicrobial properties against pathogens such as Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values suggest promising efficacy in combating infections .
- Antiviral Properties : Preliminary studies have shown that this compound may possess antiviral activities, making it a candidate for further exploration in antiviral drug development .
- Cytotoxicity : Investigations into its cytotoxic effects reveal that derivatives can selectively target cancer cells while sparing normal cells, indicating potential applications in cancer therapy .
Biological Research
The compound's ability to interact with biological systems makes it a valuable tool in biological research:
- Enzyme Inhibition : this compound may inhibit key enzymes involved in various metabolic pathways. This property can be exploited to study disease mechanisms and develop enzyme inhibitors for therapeutic purposes .
- Molecular Docking Studies : Computational studies have been conducted to predict the binding affinity of this compound to various biological targets. These studies help identify potential mechanisms of action and guide further experimental validation .
Material Science
In material science, this compound is being explored for its properties as a building block in synthesizing novel materials:
- Polymer Chemistry : Its unique structure allows it to serve as a monomer or co-monomer in polymer synthesis, potentially leading to materials with enhanced properties for applications in coatings, adhesives, and drug delivery systems .
Case Study 1: Antimicrobial Efficacy
A study evaluated the antimicrobial activity of this compound against Candida albicans and other bacterial strains. The results indicated significant zones of inhibition compared to standard antibiotics, suggesting its potential as an alternative antimicrobial agent .
Case Study 2: Enzyme Interaction Studies
In another study focusing on enzyme inhibition, researchers investigated the interaction of this compound with acetylcholinesterase. The findings revealed that it could effectively inhibit this enzyme, which is crucial in neurodegenerative diseases like Alzheimer's .
Mechanism of Action
The mechanism of action of ethyl 2-[5-(dimethylamino)-3H-imidazo[4,5-b]pyridin-2-yl]acetate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, leading to inhibition or activation of biological pathways. The imidazo[4,5-b]pyridine core is known to interact with nucleic acids and proteins, which can modulate cellular processes .
Comparison with Similar Compounds
Similar Compounds
- Ethyl 2-[5-(methylamino)-3H-imidazo[4,5-b]pyridin-2-yl]acetate
- Ethyl 2-[5-(ethylamino)-3H-imidazo[4,5-b]pyridin-2-yl]acetate
- Ethyl 2-[5-(dimethylamino)-3H-imidazo[4,5-c]pyridin-2-yl]acetate
Uniqueness
Ethyl 2-[5-(dimethylamino)-3H-imidazo[4,5-b]pyridin-2-yl]acetate is unique due to its specific substitution pattern on the imidazo[4,5-b]pyridine core. This substitution can influence its chemical reactivity and biological activity, making it a valuable compound for targeted research and development .
Biological Activity
Ethyl 2-[5-(dimethylamino)-3H-imidazo[4,5-b]pyridin-2-yl]acetate, a compound with the molecular formula C12H16N4O2 and a molecular weight of 248.28 g/mol, has garnered attention in various fields of research due to its potential biological activities. This article delves into the biological activity of this compound, examining its mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure
The compound features an imidazo[4,5-b]pyridine core substituted with a dimethylamino group and an ethyl acetate moiety. The structural formula can be represented as follows:
Synthesis
Synthesis typically involves the condensation of appropriate starting materials under controlled conditions, often utilizing methods such as cyclization and methylation. The reaction may include 2-aminopyridine and ethyl bromoacetate in the presence of a base, leading to the formation of the desired compound.
This compound exhibits biological activity through its interaction with various molecular targets. These interactions can modulate enzyme activity or receptor functions, leading to diverse biological effects.
Key Mechanisms:
- Enzyme Inhibition: The compound may inhibit specific enzymes involved in metabolic pathways.
- Receptor Modulation: It can bind to receptors, influencing signaling pathways.
Therapeutic Applications
Research indicates that this compound shows promise in several therapeutic areas:
- Antimicrobial Activity: Studies have reported its effectiveness against various bacterial strains.
- Antiviral Properties: It has been investigated for its potential to inhibit viral replication.
- Anti-inflammatory Effects: Preliminary data suggest that it may reduce inflammation through modulation of cytokine production.
Case Studies and Research Findings
-
Antimicrobial Activity:
A study evaluating the antimicrobial properties found that this compound exhibited significant activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) below 50 µg/mL for both pathogens . -
Antiviral Activity:
In vitro assays demonstrated that the compound could inhibit the replication of human cytomegalovirus (HCMV), showcasing a promising avenue for antiviral drug development . -
Anti-inflammatory Effects:
Research highlighted its ability to suppress pro-inflammatory cytokines such as TNF-alpha and IL-6 in cell-based assays, suggesting a mechanism for its anti-inflammatory properties .
Comparative Analysis
To provide context for its biological activity, a comparison with similar compounds is useful:
Q & A
Q. What are the common synthetic routes for ethyl 2-[5-(dimethylamino)-3H-imidazo[4,5-b]pyridin-2-yl]acetate?
A key synthetic approach involves condensation reactions using precursors like 2-(3H-imidazo[4,5-b]pyrid-2-yl)acetonitrile. For example, refluxing with arylidenemalononitriles or acrylonitriles in ethanol, catalyzed by piperidine, yields substituted imidazodipyridines. Purification via recrystallization (e.g., DMF/EtOH mixtures) ensures high product purity . Multistep procedures may also incorporate pyridine aldehydes and diamines under oxidative conditions (e.g., CAN/H₂O₂) to assemble the core heterocyclic structure .
Q. How is the crystal structure of this compound determined?
Single-crystal X-ray diffraction is the gold standard. Crystals grown via solvent evaporation (e.g., ethanol/dichloromethane) are analyzed using SHELX programs (e.g., SHELXL for refinement). Parameters like R-factor (e.g., 0.046) and data-to-parameter ratios (e.g., 24.8) validate structural accuracy. Weak interactions (e.g., C–H⋯O) and dihedral angles (e.g., 54.23°) are reported to confirm molecular geometry .
Q. What safety precautions are necessary when handling this compound?
Based on structurally related compounds, hazards include acute oral toxicity (H302), skin irritation (H315), and respiratory tract irritation (H335). Use personal protective equipment (PPE), work in a fume hood, and implement emergency measures (e.g., eye rinsing, medical consultation) for exposure .
Advanced Research Questions
Q. How can DFT studies elucidate the electronic properties of this compound?
Density Functional Theory (DFT) calculations optimize molecular geometries and predict electronic transitions. For imidazo[4,5-b]pyridine derivatives, frontier molecular orbitals (HOMO/LUMO) and charge distribution analyses reveal reactivity patterns. Solvent effects (e.g., ethanol vs. DMF) can be modeled using polarizable continuum models (PCM) to correlate with experimental fluorescence or UV-Vis data .
Q. What experimental strategies are used to investigate its kinase inhibitory activity?
Biochemical assays (e.g., IC₅₀ determination against Aurora kinases) paired with biophysical methods like X-ray co-crystallography (e.g., 2.25 Å resolution) identify binding modes. Structure-activity relationships (SAR) are explored by modifying substituents (e.g., dimethylamino groups) to enhance potency and selectivity. In vivo pharmacodynamic studies in mice validate target modulation (e.g., PRAS40/p70S6 inhibition) .
Q. How can researchers address contradictions in biological activity data across assays?
Discrepancies may arise from assay conditions (e.g., ATP concentration in kinase assays) or cell permeability. Cross-validate using orthogonal methods:
Q. What methodological approaches optimize reaction yields in its synthesis?
- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance nucleophilic substitution rates.
- Catalysts : Piperidine or similar bases improve condensation efficiency .
- Temperature control : Reflux (~80°C) balances reaction kinetics and side-product formation.
- Purification : Flash chromatography (e.g., 0–30% MeOH/DCM gradients) removes unreacted precursors .
Q. How do substituents modulate fluorescence properties in related compounds?
Electron-donating groups (e.g., dimethylamino) redshift emission spectra by stabilizing excited states. Solvatochromic studies in varying solvents (e.g., ethanol vs. acetonitrile) quantify polarity-dependent fluorescence quenching. Substituent steric effects are modeled computationally to predict aggregation-induced emission (AIE) behavior .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
